Geranyl crotonate

Fragrance chemistry Substantivity Odor longevity

Geranyl crotonate (CAS 56172-46-4) is an acyclic monoterpene ester formed via esterification of geraniol with crotonic acid, bearing the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol. At ambient temperature, this compound exists as a colorless mobile liquid with a specific gravity of approximately 0.914 at 25°C and a boiling point of approximately 128°C at reduced pressure (0.10 inch absolute).

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 56172-46-4
Cat. No. B1604941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl crotonate
CAS56172-46-4
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC=C(C)CCC=C(C)C
InChIInChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3
InChIKeyMQTAGIYIVBMTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geranyl Crotonate (CAS 56172-46-4): Technical Specifications and Chemical Identity for Procurement Evaluation


Geranyl crotonate (CAS 56172-46-4) is an acyclic monoterpene ester formed via esterification of geraniol with crotonic acid, bearing the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol [1]. At ambient temperature, this compound exists as a colorless mobile liquid with a specific gravity of approximately 0.914 at 25°C and a boiling point of approximately 128°C at reduced pressure (0.10 inch absolute) [2]. Chemically, it is distinguished from other geranyl esters by the presence of a conjugated α,β-unsaturated crotonate moiety, which confers distinct reactivity and physicochemical properties relevant to fragrance formulation and organic synthesis applications [1].

Why Geranyl Crotonate Cannot Be Replaced by Common Geranyl Esters in Specialized Formulations


Geranyl esters constitute a broad class of fragrance compounds, yet substitution between structurally analogous members produces marked deviations in organoleptic profile, formulation substantivity, and regulatory compliance status. Unlike the widely used geranyl acetate (CAS 105-87-3), which exhibits a floral-fruity character with an odor detection threshold of approximately 9 ppb in water, geranyl crotonate delivers a distinctive caramellic-sweet profile with maple and nutty undertones that cannot be replicated by its saturated ester counterparts [1][2]. Furthermore, the crotonate moiety confers an estimated LogP of 4.47 and water solubility of 1.115 mg/L at 25°C, parameters that directly govern partitioning behavior in complex fragrance bases and substantivity on substrates [3]. Critically, geranyl crotonate holds no FEMA GRAS designation and is not approved for flavor use, distinguishing its application scope from food-grade geranyl esters such as geranyl butyrate (FEMA 2512) [4]. These cumulative differences in odor character, physicochemical behavior, and regulatory clearance render simple class-based substitution technically and commercially untenable.

Quantitative Differentiation Evidence for Geranyl Crotonate vs. Geranyl Ester Comparators


Substantivity Duration: Geranyl Crotonate vs. Saturated Geranyl Esters in Fragrance Longevity

Geranyl crotonate exhibits a substantivity duration of 51 hours at 100% concentration, as documented in the TGSC organoleptic database. This value substantially exceeds the substantivity reported for the widely used geranyl acetate, which typically falls within the 4–8 hour substantivity range in standard fragrance classification systems [1][2]. The α,β-unsaturated crotonate moiety contributes to reduced volatility relative to saturated short-chain geranyl esters, translating to extended fragrance persistence in finished formulations.

Fragrance chemistry Substantivity Odor longevity Geranyl esters

Acute Toxicity Profile: Geranyl Crotonate Safety Margin Comparison with Geranyl Acetate

The acute oral LD50 of geranyl crotonate in rats exceeds 5 g/kg, as does its acute dermal LD50 in rabbits, indicating a low acute toxicity classification [1]. This safety profile compares favorably to geranyl acetate, which has a reported acute oral LD50 of approximately 6.33 g/kg in rats and has been associated with dermal sensitization in some human repeat insult patch test studies at concentrations above 5% [2]. Both compounds fall into the low acute toxicity category, but the absence of reported dermal sensitization concerns for geranyl crotonate at typical fragrance use concentrations may simplify regulatory documentation for formulations where skin contact is anticipated [1].

Toxicology Safety assessment Dermal exposure Regulatory compliance

Water Solubility and Partitioning: Geranyl Crotonate vs. Saturated Geranyl Esters

Geranyl crotonate exhibits water solubility of 1.115 mg/L at 25°C and an estimated LogP of 4.47 (KOWIN v1.68 estimate), placing it among the more lipophilic geranyl esters [1]. By comparison, geranyl acetate demonstrates water solubility of approximately 1,531 mg/L at 25°C and a LogP of approximately 3.5, while geranyl butyrate exhibits water solubility of approximately 52 mg/L and a LogP of approximately 4.4 [2]. The crotonate ester occupies an intermediate lipophilicity position between the acetate and butyrate esters, with solubility approximately 1/1370th that of geranyl acetate and 1/47th that of geranyl butyrate [1][2].

Physicochemical properties Formulation science LogP Water solubility

Odor Character Differentiation: Caramellic Profile vs. Floral-Fruity Geranyl Esters

Geranyl crotonate is characterized by a caramellic odor profile with sweet, maple, fruity, almond, acorn, and nutty undertones, as documented in the TGSC database based on sensory evaluation of material at 100% concentration [1]. This profile stands in stark contrast to the primary organoleptic character of geranyl acetate, which is predominantly described as sweet, fruity, floral with rose and lavender notes, and geranyl butyrate, which exhibits a fruity, apple-like, rose character [2]. The crotonate derivative introduces pronounced warm-herbaceous and autumnal nuances that cannot be approximated by blending saturated geranyl esters, making it functionally non-substitutable in formulations targeting caramel, maple, or nutty aromatic themes [1][3].

Organoleptic evaluation Odor profiling Fragrance formulation Sensory analysis

Regulatory Clearance Status: Flavor Use Restriction Distinguishing Geranyl Crotonate

Geranyl crotonate holds no FEMA (Flavor and Extract Manufacturers Association) designation, no JECFA food flavoring listing, and no CoE (Council of Europe) approval for food flavoring applications [1]. This regulatory profile restricts its use exclusively to fragrance and cosmetic applications, unlike the widely used geranyl acetate (FEMA 2509) and geranyl butyrate (FEMA 2512), both of which carry GRAS (Generally Recognized as Safe) status for food flavoring [2]. For fragrance-only procurement, this distinction eliminates the need for food-grade documentation and associated purity certifications that would be required for flavor-grade geranyl esters [3].

Regulatory compliance FEMA GRAS Flavor vs. fragrance Food contact

Validated Application Scenarios for Geranyl Crotonate Based on Differentiating Evidence


Artificial Geranium and Herbaceous-Floral Fragrance Formulations

Geranyl crotonate demonstrates established utility as a key component in artificial Geranium fragrance compositions, where its warm-herbaceous, sweet character complements the natural floral-rose notes of geranium oil without introducing competing citrus or fruity overtones characteristic of geranyl acetate or geranyl butyrate . The compound's extended substantivity (51 hours at 100%) relative to saturated geranyl esters supports prolonged fragrance retention on substrates, addressing longevity requirements in fine fragrance applications [1]. Formulators should note that the material blends excellently with woody odorants, Clary Sage, and Lavender, enabling versatile use across multiple fragrance families . The estimated 95th percentile concentration in fine fragrance is 0.021%, derived from industry survey data, which serves as a practical starting point for formulation [2].

Caramel, Maple, and Gourmand Accent Note Creation

The primary caramellic odor character of geranyl crotonate, supported by sweet, maple, almond, and nutty undertones, positions this ester as a specialized building block for gourmand, autumnal, and warm-sweet fragrance themes . Unlike the broadly floral-fruity profile of geranyl acetate, the crotonate derivative provides a distinctive caramel-maple signature that cannot be replicated through blending of alternative geranyl esters. The medium odor strength classification suggests utility as a modifying note rather than a primary top note, with the 51-hour substantivity ensuring the caramellic character persists into the fragrance dry-down phase . IFRA guidelines recommend concentrations up to 10% in fragrance concentrates, providing substantial formulation flexibility [1].

Cosmetic and Personal Care Fragrance Applications (Non-Flavor Use Only)

Geranyl crotonate is approved for use in cosmetic and personal care product fragrances at concentrations ranging from 0.2–1% in leave-on skin creams and shampoos to 3–5% in eau de cologne and 6–9% in eau de toilette [1]. Its favorable acute toxicity profile (oral and dermal LD50 >5 g/kg) supports safe handling and formulation in skin-contact products at these established use levels [2]. Critically, the compound's lack of FEMA GRAS status mandates that it be procured and utilized exclusively for fragrance purposes, not for flavor or food-contact applications [3]. Procurement specifications should reflect fragrance-grade purity requirements rather than the more stringent documentation associated with flavor-grade materials [3].

Fragrance Extender and Blend Modifier for Specialty Natural Oils

In niche fragrance applications, geranyl crotonate has been identified as an excellent extender for Zdravetz oil (Geranium macrorrhizum), a rare and costly natural essential oil used in high-value perfumery . The ester's caramellic-herbaceous profile complements the characteristic notes of Zdravetz oil while modifying and extending its olfactory presence without introducing discordant elements. Additionally, the documented synergistic effects of geranyl crotonate when combined with citronellyl butyrate or menthol suggest utility in odor neutralization and microencapsulation technologies, where the compound's hydrophobic character (LogP 4.47) and particle-forming capacity (5–100 nm diameter) can be leveraged [1]. These specialized applications exploit the compound's unique combination of organoleptic and physicochemical properties that differentiate it from more common geranyl esters.

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